molecular formula C8H14O2 B3053917 2-Oxonanone CAS No. 5698-29-3

2-Oxonanone

Cat. No. B3053917
CAS RN: 5698-29-3
M. Wt: 142.2 g/mol
InChI Key: ZYDGQQTXLBNSGJ-UHFFFAOYSA-N
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Patent
US08158811B2

Procedure details

43.5 g (345 mmol) of cyclo-octanone is placed in solution in 430 ml of dichloroethane. 170 g (985 mmol) of meta-chloroperbenzoic acid is then added. The medium is heated to 80° C. for 48 hours. At room temperature, 400 ml of a Na2S2O5 and NaHCO3 saturated solution (1/1 v/v) are added. The medium is stirred vigorously for 18 hours. The organic phase is separated and contacted with Kl and H2O for 6 hours. The organic phase is separated and washed with a saturated solution of Na2S2O3, a saturated solution of NaCl then dried on MgSO4, filtered and concentrated under vacuum to give 36 g of the crude product.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
430 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.ClC1C=CC=C(C(OO)=[O:18])C=1.C([O-])(O)=O.[Na+]>ClC(Cl)C>[O:18]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:1]1=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
43.5 g
Type
reactant
Smiles
C1(CCCCCCC1)=O
Step Two
Name
Quantity
170 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Na2S2O5
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
430 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The medium is stirred vigorously for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WAIT
Type
WAIT
Details
contacted with Kl and H2O for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with a saturated solution of Na2S2O3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated solution of NaCl then dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1C(CCCCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.